molecular formula C22H16F3N5 B10833905 4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine

4-{4-[6-Methyl-4-(4-trifluoromethyl-phenyl)-pyridin-2-yl]-pyrimidin-2-yl}-pyridin-2-ylamine

Cat. No.: B10833905
M. Wt: 407.4 g/mol
InChI Key: RODNKGNVQQLSIE-UHFFFAOYSA-N
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Description

PMID25435285-Compound-44: is a bicyclic macrocyclic peptide that acts as a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). This compound has shown significant promise in the field of cardiovascular medicine due to its high potency and oral bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of PMID25435285-Compound-44 involves the use of mRNA display screening and structure-based drug design (SBDD). The compound is synthesized as a bicyclic macrocyclic peptide, which involves the formation of two cyclic structures within the peptide chain .

Industrial Production Methods: : Industrial production of PMID25435285-Compound-44 would likely involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS), followed by cyclization reactions to form the bicyclic structure. The specific conditions for these reactions would depend on the exact sequence and structure of the peptide .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to PMID25435285-Compound-44 include other PCSK9 inhibitors, such as alirocumab and evolocumab .

Uniqueness: : What sets PMID25435285-Compound-44 apart from other PCSK9 inhibitors is its bicyclic macrocyclic structure, which provides high potency and oral bioavailability. This makes it a promising candidate for oral administration, unlike some other PCSK9 inhibitors that require injection .

Properties

Molecular Formula

C22H16F3N5

Molecular Weight

407.4 g/mol

IUPAC Name

4-[4-[6-methyl-4-[4-(trifluoromethyl)phenyl]pyridin-2-yl]pyrimidin-2-yl]pyridin-2-amine

InChI

InChI=1S/C22H16F3N5/c1-13-10-16(14-2-4-17(5-3-14)22(23,24)25)11-19(29-13)18-7-9-28-21(30-18)15-6-8-27-20(26)12-15/h2-12H,1H3,(H2,26,27)

InChI Key

RODNKGNVQQLSIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C2=NC(=NC=C2)C3=CC(=NC=C3)N)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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